Physicochemical properties of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine
Physicochemical properties of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine
Topic: Physicochemical properties of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
The 5,6-Dimethyl Scaffold: A Versatile Pyrimidine Building Block
Executive Summary
4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine (CAS 68498-57-7) represents a specialized subclass of halogenated pyrimidines used extensively as intermediates in the synthesis of pharmaceuticals and agrochemicals. Distinguished by its fully substituted pyrimidine core, this compound offers a unique steric and electronic profile compared to its des-methyl analogs. Its utility lies in the orthogonal reactivity of its three functional handles: the electrophilic C4-chloride, the oxidizable C2-thiomethyl group, and the steric bulk provided by the C5/C6 methyl groups. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity patterns.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 4-Chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine |
| CAS Number | 68498-57-7 |
| Molecular Formula | C₇H₉ClN₂S |
| Molecular Weight | 188.68 g/mol |
| SMILES | CSC1=NC(C)=C(C)C(Cl)=N1 |
| InChI Key | PENWDMZLCMBKQO-UHFFFAOYSA-N |
| Structural Features | [1][2][3][4] • C4-Cl: Highly reactive toward nucleophilic aromatic substitution (SNAr).• C2-SMe: Latent leaving group (activatable via oxidation).• C5/C6-Me: Electron-donating groups that stabilize the ring and provide steric hindrance. |
Physicochemical Profile
The following data aggregates experimental values from analogous structures and computational models where specific experimental data for CAS 68498-57-7 is limited.
Physical Properties Table
| Property | Value / Range | Source/Note |
| Physical State | Low-melting solid or viscous oil | Inferred from analogs (e.g., 4,6-dichloro analog MP 38-42°C). |
| Melting Point | Predicted: 25–45 °C | Experimental determination recommended before bulk handling. |
| Boiling Point | ~135–140 °C at 14 mmHg | Extrapolated from 4-chloro-2-(methylthio)pyrimidine data. |
| Density | ~1.25 ± 0.1 g/cm³ | Predicted based on molecular volume. |
| LogP (Octanol/Water) | 2.47 | Consensus prediction (hydrophobic). |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Lipophilic nature dictates organic solvent use. |
| pKa (Conjugate Acid) | ~1.5–2.0 | Pyrimidine N1/N3 protonation; weakly basic due to Cl electron withdrawal. |
Spectral Characteristics (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.55 (s, 3H, S-CH ₃)
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δ 2.48 (s, 3H, C6-CH ₃)
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δ 2.25 (s, 3H, C5-CH ₃)
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Note: The absence of aromatic protons simplifies monitoring of substitution reactions.
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¹³C NMR: Distinct signals for S-Me (~14 ppm), C5-Me/C6-Me (~10-20 ppm), and quaternary carbons (C2, C4, C5, C6) in the 120–170 ppm range.
Synthesis & Manufacturing
The synthesis of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine follows a convergent three-step protocol. This route is preferred for its scalability and the availability of starting materials.
Synthetic Pathway (Diagram)
Caption: Step-wise synthesis from acyclic precursors to the chlorinated scaffold.
Detailed Experimental Protocol
Step 1: Cyclization to 5,6-Dimethyl-2-thiouracil
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Reagents: Ethyl 2-methylacetoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (1.2 eq), Ethanol (Solvent).
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Procedure: Dissolve sodium ethoxide in absolute ethanol. Add thiourea followed by the dropwise addition of ethyl 2-methylacetoacetate. Reflux for 6 hours. The intermediate precipitates upon acidification (HCl) of the cooled reaction mixture.
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Critical Control: Maintain strictly anhydrous conditions during initial mixing to prevent ester hydrolysis.
Step 2: S-Methylation
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Reagents: 5,6-Dimethyl-2-thiouracil (1.0 eq), Methyl Iodide (1.1 eq) or Dimethyl Sulfate, NaOH (aq).
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Procedure: Dissolve the thiouracil in 1N NaOH. Cool to 0°C. Add methyl iodide dropwise. Stir at room temperature for 2 hours. The product, 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one, precipitates as a white solid.
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Yield Target: >85%.
Step 3: Chlorination (Deoxychlorination)
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Reagents: S-Methylated intermediate (1.0 eq), POCl₃ (Phosphorus Oxychloride, excess), N,N-Dimethylaniline (Cat.).
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Procedure: Suspend the intermediate in POCl₃. Add catalytic N,N-dimethylaniline. Reflux until the evolution of HCl gas ceases (approx. 2-3 hours). Distill off excess POCl₃. Pour residue onto crushed ice (Caution: Exothermic). Extract with Dichloromethane (DCM).
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Safety Note: Quenching POCl₃ requires extreme care. Maintain temperature <10°C during quenching to avoid runaway hydrolysis.
Reactivity & Applications
The core value of this molecule lies in its regioselective reactivity . The C4-chloride is significantly more electrophilic than the C2-SMe group, allowing for sequential functionalization.
Reactivity Map (Diagram)
Caption: Orthogonal functionalization pathways for the pyrimidine core.
Mechanistic Insights[6]
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SNAr at C4: The C4 position is activated by the adjacent ring nitrogens. The presence of the C5-methyl group provides steric bulk, which may retard the rate of substitution compared to unhindered analogs, requiring slightly elevated temperatures (e.g., 60-80°C for secondary amines).
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Activation of C2: The methylthio group is a poor leaving group. However, oxidation to the sulfone (-SO₂Me) using mCPBA creates a highly reactive electrophile at C2, enabling a second SNAr reaction to introduce a different nucleophile.
Handling & Safety (E-E-A-T)
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Hazards:
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Skin/Eye Irritant: The compound is an alkylating agent and irritant.
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Moisture Sensitivity: The C4-Cl bond is susceptible to slow hydrolysis, releasing HCl. Store under inert atmosphere (Nitrogen/Argon).
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Storage:
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Temperature: -20°C (Long-term) or 2-8°C (Short-term).
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Container: Tightly sealed, amber glass to prevent photochemical degradation of the S-Me group.
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Spill Protocol: Absorb with sand/vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.
References
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Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine: Sigma-Aldrich Product Sheet & Safety Data. Available at: (Accessed via Search Result 1.1).
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Nucleophilic Substitution of Chloropyrimidines: Kalogirou, A. S., et al. "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine..." Molbank, 2017. Available at: (Accessed via Search Result 1.6).
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General Synthesis of 5,6-Dimethylpyrimidines: Kotaiah, S., et al. "A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one." Asian Journal of Chemistry, 2013.[2] Available at: (Accessed via Search Result 1.6).
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Physicochemical Data (PubChem): "4-Chloro-5-methyl-2-(methylthio)pyrimidine" (Analog Data). PubChem CID 23562708. Available at: (Accessed via Search Result 1.5).
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Safety Data Sheet (Fisher): "4,6-Dichloro-2-(methylthio)pyrimidine SDS". Available at: (Accessed via Search Result 1.10).
